3-Chloro-2,4-dimethoxypyridine
Description
Overview of Pyridine (B92270) Heterocyclic Chemistry
Pyridine is a six-membered aromatic heterocycle with the chemical formula C₅H₅N. numberanalytics.comwikipedia.orgbritannica.com It is structurally analogous to benzene (B151609), with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the molecule's physical and chemical properties. The nitrogen atom is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not contributing to the aromatic sextet. uomustansiriyah.edu.iqlibretexts.org This makes the lone pair available for protonation, rendering pyridine basic. uomustansiriyah.edu.iq
The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene, influencing its reactivity. wikipedia.orguomustansiriyah.edu.iq Consequently, pyridine is less susceptible to electrophilic aromatic substitution than benzene and more reactive towards nucleophiles. uomustansiriyah.edu.iq
Significance of Substituted Pyridines in Organic Synthesis
Substituted pyridines are a critical class of compounds in organic synthesis, serving as pivotal structural motifs in natural products, pharmaceuticals, and functional materials. semanticscholar.orgresearchgate.netnih.gov The diverse functionalities that can be introduced onto the pyridine ring allow for the fine-tuning of a molecule's biological activity and physical properties. nih.gov For instance, many drugs, agrochemicals, and other biologically active compounds contain a substituted pyridine core. semanticscholar.orgresearchgate.net The development of efficient methods for the synthesis and functionalization of pyridines is, therefore, an area of continuous research. nih.govrsc.orgbohrium.com
Contextualization of Chlorinated Dimethoxypyridine Scaffolds
Within the broader family of substituted pyridines, chlorinated dimethoxypyridine scaffolds represent a particularly useful subclass of intermediates. The chlorine atom provides a reactive handle for various chemical transformations, most notably nucleophilic substitution and cross-coupling reactions. The methoxy (B1213986) groups, on the other hand, influence the electronic properties of the pyridine ring and can be strategically cleaved to yield hydroxypyridines if required. sci-hub.se This combination of a reactive chloro group and modifiable methoxy groups makes these scaffolds versatile building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For example, derivatives like 2-chloromethyl-3,4-dimethoxypyridine hydrochloride are key intermediates in the synthesis of proton pump inhibitors such as pantoprazole. google.compatsnap.comgoogle.com
Research Landscape and Gaps Pertaining to 3-Chloro-2,4-dimethoxypyridine
The existing body of research on chlorinated dimethoxypyridines primarily focuses on isomers other than this compound, such as those with the chloro group at the 2 or 4-position. acs.orgsigmaaldrich.com For instance, 2-chloro-3,4-dimethoxypyridine (B7826888) and its derivatives have been studied in the context of synthesizing biologically active compounds. sci-hub.se Similarly, 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride is a well-documented intermediate. nih.govsigmaaldrich.comcymitquimica.com
However, specific and detailed research on this compound is less prevalent in readily accessible literature. While general synthetic routes to substituted pyridines exist, dedicated studies on the synthesis, reactivity, and application of this particular isomer are not as extensively reported. This suggests a potential research gap in fully exploring the synthetic utility and potential applications of this compound. Further investigation into its unique reactivity profile, driven by the specific arrangement of its substituents, could unveil novel synthetic pathways and lead to the discovery of new molecules with interesting properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4-dimethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-3-4-9-7(11-2)6(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVQGBYIZKMVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300409 | |
| Record name | Pyridine, 3-chloro-2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405141-77-7 | |
| Record name | Pyridine, 3-chloro-2,4-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405141-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-chloro-2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 2,4 Dimethoxypyridine
Functional Group Interconversion and Derivatization Routes to 3-Chloro-2,4-dimethoxypyridine
Multi-step Synthetic Sequences for Complex Pyridine (B92270) Architectures
The construction of this compound is often embedded within a broader, multi-step synthesis aimed at producing complex pyridine-based molecules. A common starting material for such sequences is maltol (B134687). google.compatsnap.com The synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, an important pharmaceutical intermediate, exemplifies this approach. patsnap.com
The process typically involves a series of reactions, including methylation, ammonification, chlorination, oxidation, and methoxy (B1213986) substitution. google.compatsnap.com One documented route starts with maltol and proceeds through methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination to yield the target compound. google.com Another pathway, also commencing with 3-hydroxy-2-methyl-pyrone, involves etherification, nitration, chlorination, oxidation, methoxylation, acetoxylation/hydrolysis, and chlorination. google.com
A specific example of a multi-step synthesis is the preparation of 4-methoxy-2,3,5-trimethylpyridine, a building block for anti-ulcer agents. nih.gov This synthesis begins with the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. nih.gov This intermediate is then chlorinated with phosphoryl chloride to produce 2,4-dichloro-3,5,6-trimethylpyridine. nih.gov Selective hydrogenolysis of this dichloro-derivative yields 4-chloro-2,3,5-trimethylpyridine, which is then converted to the final product by substitution with a methoxide (B1231860) ion. nih.gov
These multi-step sequences, while effective, can be lengthy and may generate significant waste, prompting the development of more streamlined and environmentally friendly alternatives. unibo.it
Catalytic Methods in this compound Synthesis
Catalysis offers a powerful tool for improving the efficiency and selectivity of chemical transformations, including the synthesis of substituted pyridines like this compound.
Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. eie.grchemie-brunschwig.ch Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, often catalyzed by palladium complexes, are widely employed. eie.grresearchgate.net These methods are valued for their ability to tolerate a wide range of functional groups. chemie-brunschwig.ch
In the context of pyridine synthesis, these reactions can be used to introduce substituents onto the pyridine ring. For instance, the chlorine atom in a chloropyridine derivative can be substituted through a Suzuki-Miyaura coupling reaction. This reaction involves an organoboron compound and an organic halide reacting in the presence of a palladium catalyst. chemie-brunschwig.ch Similarly, Negishi cross-coupling reactions, which utilize organozinc reagents, have been used to functionalize bromopyridines selectively. nih.gov
The choice of ligand coordinated to the transition metal is crucial for the success of these reactions, with phosphine (B1218219) ligands being widely used. researchgate.net The development of more efficient and robust catalysts, including nanoparticles, continues to be an active area of research to enhance catalytic activity. nih.gov
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a complementary strategy to metal-based catalysis. This approach avoids the use of potentially toxic and expensive transition metals. An example of organocatalysis in a related context is the asymmetric synthesis of 3-chlorooxindoles. nih.gov In this case, a chiral squaramide was used to catalyze the Michael addition of 3-chloroxindoles to nitroolefins, yielding products with high enantiomeric purity. nih.gov While not directly applied to this compound in the provided information, this demonstrates the potential of organocatalysis for the stereoselective synthesis of complex chlorinated heterocyclic compounds.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. unibo.itresearchgate.net
A key tenet of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net Research has explored solvent-free reaction conditions, where reactions are conducted neat, often with heating or mechanochemical methods like ball milling. beilstein-journals.org For instance, the synthesis of 2-(pyridin-2-yl)ethanols has been achieved under catalyst- and solvent-free conditions by the direct addition of azaarenes to aldehydes. beilstein-journals.org Microwave-assisted organic synthesis is another technique that can accelerate reactions and often allows for solvent-free conditions. univpancasila.ac.id
Performing reactions in water is another green alternative to using volatile organic solvents. researchgate.net While challenges such as the solubility of organic reactants exist, the use of aqueous media is a significant goal in green synthesis. beilstein-journals.org
Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. researchgate.net Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. researchgate.net Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are excellent examples of atom-economical processes. unibo.it
Improving reaction efficiency also involves the use of catalysts that can be recycled and reused, and designing synthetic routes that are shorter and produce higher yields. unibo.it For example, a method for the synthesis of 4-chloro-3-methoxy-2-methyl-4-pyridine was developed to reduce the generation of acidic wastewater by treating excess phosphoryl chloride with dimethylformamide (DMF). scispace.com This approach not only improved the yield but also simplified the process and reduced its environmental impact. scispace.com
Chemical Reactivity and Transformation of 3 Chloro 2,4 Dimethoxypyridine
Reactivity of the Pyridine (B92270) Nucleus in 3-Chloro-2,4-dimethoxypyridine
The pyridine nucleus is inherently electron-deficient, a characteristic that makes it susceptible to nucleophilic attack and generally resistant to electrophilic substitution compared to benzene (B151609). uoanbar.edu.iqimperial.ac.uk The substituents on this compound further modify this reactivity.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq This deactivation is most pronounced at the C-2, C-4, and C-6 positions. Consequently, electrophilic attack on an unsubstituted pyridine molecule typically occurs at the C-3 position. numberanalytics.comquora.com
In this compound, the directing effects of the existing substituents must be considered:
Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the C-3 and C-5 positions. uoanbar.edu.iqnumberanalytics.com
Methoxy (B1213986) Groups (at C-2 and C-4) : These are strong activating groups that direct electrophiles to the ortho and para positions. The C-2 methoxy group directs towards C-3 (occupied) and C-5. The C-4 methoxy group directs towards C-3 (occupied) and C-5.
Chloro Group (at C-3) : This is a deactivating group but directs electrophiles to the ortho and para positions (C-2, C-4, and C-6, all of which are either occupied or highly deactivated by the ring nitrogen).
Considering these combined influences, the C-5 position is the most probable site for electrophilic aromatic substitution. It is activated by both methoxy groups (para to the C-2 methoxy and ortho to the C-4 methoxy) and is the least deactivated position relative to the pyridine nitrogen. Reactions such as nitration or halogenation would require harsh conditions and would be expected to yield the 5-substituted product. uoanbar.edu.iq
The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C-2 or C-4 positions. uoanbar.edu.iqimperial.ac.uk The reaction proceeds via a two-step addition-elimination mechanism, involving a stabilized anionic intermediate known as a Meisenheimer complex. The ring nitrogen effectively stabilizes the negative charge in this intermediate, making halopyridines significantly more reactive than their benzene analogs. vaia.com
For chloropyridines, the general order of reactivity towards nucleophiles is 4-chloro > 2-chloro >> 3-chloro. uoanbar.edu.iqwuxiapptec.com The lower reactivity of the 3-chloro isomer is because nucleophilic attack at the C-3 position does not allow the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, resulting in a less stable Meisenheimer complex. uoanbar.edu.iqvaia.com
In this compound, the chlorine atom at the C-3 position is the leaving group in SNAr reactions. Despite the C-3 position being the least reactive of the isomeric chloropyridines, substitution can be achieved with a variety of nucleophiles, often requiring more forcing conditions than for the 2- or 4-isomers. uoanbar.edu.iqaskfilo.com The reaction involves the attack of a nucleophile at C-3, displacing the chloride ion to form a new bond. askfilo.com
| Nucleophile (Nu) | Reagent Example | Product Type | Typical Conditions |
| Amine | Sodamide (NaNH₂) | 3-Aminopyridine derivative | Liquid ammonia |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-Alkoxypyridine derivative | Alcohol solvent, heat |
| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)pyridine derivative | Aprotic solvent (e.g., DMF) |
This table presents generalized examples of nucleophilic substitution on a 3-chloropyridine (B48278) scaffold. Specific conditions for this compound may vary.
Regioselectivity in SNAr reactions is primarily determined by the position of the leaving group. In this compound, the only viable leaving group under typical SNAr conditions is the chloride ion at C-3. The methoxy groups are poor leaving groups in this context. Therefore, nucleophilic attack will be directed exclusively to the C-3 position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Transformations Involving the Methoxy Groups
The methoxy groups at the C-2 and C-4 positions can undergo their own characteristic reactions, most notably demethylation to reveal the corresponding hydroxypyridine or pyridone tautomer.
The cleavage of the methyl-oxygen ether bond is a common transformation for aryl methyl ethers. chemicalbook.comnih.gov For methoxypyridines, this reaction is often used to unmask a pyridone functionality, which can be synthetically useful. nih.gov Several reagents are effective for this purpose, with varying degrees of selectivity and harshness. chemicalbook.comthieme-connect.comrsc.org
Common reagents for the demethylation of methoxypyridines include:
Boron Tribromide (BBr₃) : A powerful and widely used Lewis acid for cleaving aryl methyl ethers under relatively mild conditions. It is often used in dichloromethane (B109758) at low temperatures. chemicalbook.comresearchgate.netcommonorganicchemistry.com
Hydrobromic Acid (HBr) : Concentrated aqueous HBr is a classic reagent for demethylation, typically requiring heating. rsc.orgresearchgate.net Diluted HBr can sometimes be used for selective demethylation. herts.ac.uk
L-Selectride : This bulky reducing agent has been shown to be effective for the chemoselective demethylation of methoxypyridines, particularly when electron-poor, showing little to no reactivity towards anisole (B1667542) (methoxybenzene) under similar conditions. thieme-connect.com
In the case of this compound, treatment with a strong demethylating agent like BBr₃ would likely lead to the cleavage of both methoxy groups. Selective demethylation of one methoxy group over the other could be challenging but might be influenced by the steric and electronic environment. Research on 3,4-dimethoxypyridine-2-carbaldehyde (B1652338) has shown that demethylation can occur preferentially at the C-3 position under certain oxidative conditions. researchgate.neturfu.ru
| Reagent | Typical Conditions | Selectivity/Notes |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to RT | Highly effective but can be non-selective, cleaving multiple methoxy groups. chemicalbook.comnih.gov |
| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Strong, non-selective cleavage. herts.ac.uk |
| L-Selectride | Tetrahydrofuran (THF), reflux | Offers chemoselectivity for electron-poor heterocycles over electron-rich arenes. thieme-connect.com |
| Pyridine Hydrochloride | Molten salt, ~200 °C | Harsh conditions, classic method. rsc.org |
| Sodium Ethanethiolate (NaSEt) | DMF, reflux | A nucleophilic cleavage method. nih.gov |
This table summarizes common methods for demethylation of aryl methyl ethers, which are applicable to this compound.
Cleavage and Rearrangement Pathways
The ether linkages of the methoxy groups are susceptible to cleavage under strong acidic or Lewis acidic conditions. A common reagent for the demethylation of methoxy-substituted pyridines is boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM). For the analogous compound 2-chloro-3,4-dimethoxypyridine (B7826888), treatment with BBr₃ effectively cleaves the methoxy groups to yield the corresponding dihydroxy pyridine derivative sci-hub.se. It is anticipated that this compound would undergo a similar transformation to yield 3-chloro-2,4-dihydroxypyridine.
In some cases, selective cleavage of one methoxy group can be achieved. For instance, the reaction of 2,6-dimethoxyphenol (B48157) with aluminum chloride can lead to the selective cleavage of one methoxy group, a process influenced by the formation of a chelate complex with the Lewis acid nih.gov. While direct evidence for skeletal rearrangements of this compound is not prominent in the literature, pyridyne intermediates, generated from related 3-chloropyridine derivatives, offer a pathway to highly rearranged and functionalized pyridine products nih.gov.
Reactivity of the Chloro Substituent
The chlorine atom at the C-3 position is a key site for synthetic modification, enabling a variety of transformations that are fundamental in organic synthesis.
The chloro group serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. Although the reactivity of a chloro-substituent is generally lower than that of bromo or iodo substituents, modern catalyst systems have enabled efficient couplings of aryl chlorides.
Suzuki-Miyaura Coupling: This reaction pairs the halopyridine with a boronic acid or ester. For related halopyridines, catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with specialized phosphine (B1218219) ligands (e.g., S-Phos, X-Phos) are effective beilstein-journals.orgmdpi.comtcichemicals.comrsc.org. The reaction of this compound with an arylboronic acid would be expected to yield a 3-aryl-2,4-dimethoxypyridine. The general reactivity order for halopyridines in Suzuki coupling is often C-2 > C-4 > C-3, which might necessitate optimized conditions for the C-3 chloro substituent beilstein-journals.org.
Heck Reaction: The Heck reaction couples the chloropyridine with an alkene to form a substituted alkene organic-chemistry.orgfu-berlin.de. This palladium-catalyzed process typically requires a base and phosphine ligands organic-chemistry.orgdiva-portal.org. The reaction would install a vinyl group at the C-3 position of the pyridine ring.
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the chloropyridine with a primary or secondary amine rug.nlorganic-chemistry.org. The reaction is catalyzed by palladium complexes with bulky, electron-rich phosphine ligands (e.g., X-Phos) and requires a strong base like sodium tert-butoxide beilstein-journals.orgrsc.org. This would convert this compound into the corresponding 3-amino-2,4-dimethoxypyridine derivative. Nickel-catalyzed amination reactions have also emerged as a cost-effective alternative nih.gov.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / S-Phos | 3-Aryl-2,4-dimethoxypyridine |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | 3-Vinyl-2,4-dimethoxypyridine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / X-Phos | 3-(Dialkylamino)-2,4-dimethoxypyridine |
The chloro substituent can be removed through reductive dehalogenation. A common method is catalytic hydrogenation, where the compound is treated with hydrogen gas over a palladium on carbon (Pd/C) catalyst . This reaction would convert this compound into 2,4-dimethoxypyridine. Other methods for the dehalogenation of aryl halides could also be applicable google.comgoogle.com.
Treatment of halopyridines with strong bases or metals can generate organometallic reagents, which are valuable synthetic intermediates.
Lithiation: Directed ortho-metalation is a powerful tool for functionalizing pyridines. The methoxy groups at C-2 and C-4 are ortho-directing groups, while the chloro group at C-3 directs lithiation to the C-4 position. However, the existing methoxy group at C-4 complicates predictions. Studies on 3-chloropyridine show that hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can selectively deprotonate at the C-4 position researchgate.net. The presence of the methoxy groups in this compound would likely influence the regioselectivity of lithiation, potentially favoring deprotonation at the C-5 position, which is ortho to the C-4 methoxy group and meta to the C-2 methoxy group clockss.org.
Lithium-Zinc Combination: The use of mixed metal bases, such as a combination of a lithium amide (e.g., LiTMP) and a zinc salt (e.g., ZnCl₂), can provide unique reactivity and regioselectivity in the metalation of pyridines researchgate.netresearchgate.netresearchgate.net. These reagents can deprotonate the pyridine ring to form a more stable organozinc species in situ beilstein-journals.org. For 3-substituted pyridines, these reagents have been shown to direct metalation to specific positions, which can then be trapped with an electrophile researchgate.netresearchgate.net.
Acid-Base Properties and Protonation Equilibria
The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The methoxy groups are electron-donating through resonance, which increases the electron density on the nitrogen and thus increases basicity. Conversely, the chlorine atom is electron-withdrawing through induction, which decreases basicity.
Oxidation and Reduction Chemistry
Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). The synthesis of N-oxides from related substituted pyridines is a well-established transformation rasayanjournal.co.in. The resulting N-oxide can be a useful intermediate for further functionalization of the pyridine ring.
Reduction: In addition to the dehalogenation of the chloro group, the pyridine ring itself can be reduced. Catalytic hydrogenation under more forcing conditions (e.g., higher pressure, different catalyst) can reduce the aromatic ring to the corresponding piperidine (B6355638) derivative . This would yield 3-chloro-2,4-dimethoxypiperidine.
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | H₂O₂ / Acetic Acid | This compound N-oxide |
| Reduction (Dehalogenation) | H₂ / Pd/C | 2,4-Dimethoxypyridine |
| Reduction (Ring Hydrogenation) | H₂ / Rh/C (or other) | 3-Chloro-2,4-dimethoxypiperidine |
Advanced Spectroscopic and Structural Elucidation of 3 Chloro 2,4 Dimethoxypyridine
High-Resolution NMR Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the connectivity of the atoms in 3-Chloro-2,4-dimethoxypyridine.
One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum would be expected to show signals for the two methoxy (B1213986) groups and the two aromatic protons on the pyridine (B92270) ring. The ¹³C NMR spectrum would display signals for the seven carbon atoms in the molecule.
To establish the connectivity between atoms, a suite of 2D NMR experiments would be crucial:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to identify the neighboring protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the definitive assignment of the carbon signals for the protonated carbons of the pyridine ring and the methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to identifying the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, correlations from the methoxy protons to the C2 and C4 carbons of the pyridine ring would confirm their positions.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles of NMR spectroscopy for substituted pyridines.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H5 | ||
| H6 | ||
| OCH₃ (C2) | ||
| OCH₃ (C4) | ||
| C2 | ||
| C3 | ||
| C4 | ||
| C5 | ||
| C6 | ||
| OCH₃ (C2) | ||
| OCH₃ (C4) | ||
| Note: This table is predictive and requires experimental verification. |
Nuclear Overhauser Effect (NOE) spectroscopy, typically through a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, would provide information about the spatial proximity of atoms. For this compound, NOE correlations would be expected between the protons of the methoxy group at C2 and the proton at C6, as well as between the protons of the methoxy group at C4 and the proton at C5. These correlations would further confirm the assigned structure.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
The IR and Raman spectra of this compound would be expected to show characteristic bands for:
C-H stretching vibrations of the aromatic ring and the methoxy groups.
C-O stretching vibrations of the methoxy groups.
C=C and C=N stretching vibrations of the pyridine ring.
C-Cl stretching vibration.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (OCH₃) | 2950-2850 |
| C=C / C=N Ring Stretch | 1600-1400 |
| C-O Stretch | 1250-1000 |
| C-Cl Stretch | 800-600 |
| Note: This table provides general ranges and requires experimental verification. |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which would in turn confirm its elemental composition (C₇H₈ClNO₂).
Electron ionization (EI) mass spectrometry would also provide information about the fragmentation pattern of the molecule. The analysis of these fragments helps to piece together the molecular structure. The fragmentation of this compound would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the loss of carbon monoxide (CO) or the chlorine atom. A detailed analysis of the fragmentation pathway would provide further confirmation of the proposed structure.
| Ion | m/z (mass-to-charge ratio) | Possible Identity |
| [M]⁺ | 173.0243 | Molecular Ion |
| [M - CH₃]⁺ | 158.0012 | Loss of a methyl radical |
| [M - Cl]⁺ | 138.0504 | Loss of a chlorine radical |
| [M - OCH₃]⁺ | 142.0294 | Loss of a methoxy radical |
| Note: The m/z values are calculated for the most abundant isotopes and require experimental verification. |
X-ray Crystallography for Solid-State Structure Determination
X-ray diffraction analysis would reveal the planarity of the pyridine ring and the orientation of the methoxy and chloro substituents. It would provide accurate measurements of all bond lengths (e.g., C-C, C-N, C-O, C-Cl) and bond angles, which could be compared with theoretical values from computational chemistry models. This data would offer an unambiguous confirmation of the molecular structure.
Crystal Packing and Intermolecular Interactions
While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, a detailed analysis of its constituent functional groups allows for a robust prediction of the intermolecular forces that govern its solid-state packing. The supramolecular architecture of this compound is expected to be directed by a combination of weak non-covalent interactions, including hydrogen bonding, π-π stacking, and potential halogen bonding.
The arrangement of molecules in the crystal lattice of substituted pyridines is a delicate balance of these forces. The presence of both hydrogen bond donors (aromatic C-H groups) and multiple acceptors (the pyridine nitrogen and two methoxy oxygen atoms) suggests that C-H···N and C-H···O hydrogen bonds are likely to be significant structure-directing interactions. mdpi.comrsc.orgmdpi.comresearchgate.net These bonds help to form extended networks, linking molecules into chains or sheets.
Furthermore, the aromatic nature of the pyridine ring facilitates π-π stacking interactions. In pyridine-containing crystals, these interactions typically manifest as offset face-to-face or parallel-displaced arrangements rather than a direct sandwich configuration. nih.govresearchgate.netresearchgate.net This orientation minimizes electrostatic repulsion and maximizes attractive dispersion forces, contributing significantly to the thermodynamic stability of the crystal lattice.
Below is a summary of the potential intermolecular interactions that could define the crystal structure of this compound.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Description |
| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Attraction between aromatic rings, likely in an offset or parallel-displaced fashion, contributing to layered structures. |
| Hydrogen Bond | Aromatic C-H | Pyridine Nitrogen (N) | A weak hydrogen bond that links molecules, often forming linear or zigzag chains. |
| Hydrogen Bond | Aromatic C-H | Methoxy Oxygen (O) | An interaction that provides additional cohesion between molecules, connecting different parts of the structure. |
| Halogen Bond | C-Cl | Pyridine Nitrogen (N) | A directional interaction that can influence molecular orientation, competing with hydrogen bonding to the nitrogen atom. |
| Halogen Bond | C-Cl | Methoxy Oxygen (O) | A weaker directional interaction that can contribute to the overall packing efficiency. |
| van der Waals Forces | All atoms | All atoms | Non-specific dispersion forces that provide general stabilization to the crystal lattice. |
Chiroptical Spectroscopy (e.g., ECD/ORD)
Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful tools for investigating the three-dimensional structure of chiral molecules. However, this compound is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Consequently, in an achiral environment, it does not exhibit any ECD or ORD signal. cas.cz
For chiroptical analysis to be applicable, chirality must be induced in the system. This is most commonly achieved through host-guest complexation, where the achiral molecule (the "guest") is encapsulated within the chiral cavity of a larger "host" molecule. libretexts.org Suitable chiral hosts include macrocycles like cyclodextrins, chiral crown ethers, or specifically designed molecular cages. nih.govcolumbia.eduresearchgate.netnih.gov
Upon formation of such a supramolecular complex, the achiral this compound molecule is forced to adopt a specific, and often distorted, conformation within the asymmetric environment of the host. This induced asymmetry perturbs the electronic transitions of the guest molecule. The coupling of the guest's transition dipole moments with the chiral field of the host results in a differential absorption of left- and right-circularly polarized light, giving rise to an Induced Circular Dichroism (ICD) spectrum. nih.govresearchgate.net
A theoretical ICD spectrum could provide valuable information:
Confirmation of Binding: The appearance of an ECD signal would be direct evidence of the formation of a host-guest complex.
Structural Insights: The sign and intensity of the Cotton effects in the ICD spectrum could offer insights into the orientation and conformation of the this compound molecule inside the host's cavity.
Binding Stoichiometry: Titration experiments monitored by ECD could be used to determine the association constant (Ka) and stoichiometry of the complex.
Therefore, while this compound is itself optically inactive, the application of chiroptical spectroscopy through the lens of supramolecular chemistry provides a potential pathway to study its conformational preferences and interactions in a chiral context.
Table 2: Theoretical Application of Chiroptical Spectroscopy to this compound
| Technique | Condition for Analysis | Potential Structural Information Obtainable |
| Electronic Circular Dichroism (ECD) | Formation of a host-guest complex with a chiral host (e.g., cyclodextrin). | Provides information on the induced chiral conformation of the guest molecule within the host cavity; allows for the study of binding events and determination of association constants. |
| Optical Rotatory Dispersion (ORD) | Formation of a host-guest complex with a chiral host. | Measures the rotation of plane-polarized light as a function of wavelength, confirming the formation of a chiral supramolecular entity. |
Theoretical and Computational Investigations of 3 Chloro 2,4 Dimethoxypyridine
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, allowing for the properties of a molecule to be determined by solving the Schrödinger equation. For a molecule like 3-Chloro-2,4-dimethoxypyridine, various methods can be employed to approximate this solution.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. A hypothetical DFT study on this compound would typically involve:
Calculation of Electron Density: Mapping the probability of finding an electron at any given point around the molecule.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (electron-rich) would likely be associated with the nitrogen atom and oxygen atoms, while positive regions (electron-poor) would be found around the hydrogen atoms.
Ab Initio Methods for Geometry Optimization and Energy Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data.
Geometry Optimization: These calculations would be used to find the most stable three-dimensional arrangement of atoms in this compound, corresponding to the minimum energy on the potential energy surface. This would provide precise predictions of bond lengths, bond angles, and dihedral angles.
Energy Calculations: Once the geometry is optimized, the absolute electronic energy of the molecule can be calculated. This value is crucial for determining the molecule's stability and for calculating the thermodynamics of potential reactions.
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis for this compound would focus on:
Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy suggests a better electron donor.
Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A small energy gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
A hypothetical data table for such an analysis might look like this:
| Computational Parameter | Predicted Value (Arbitrary Units) |
| Energy of HOMO | Value not available |
| Energy of LUMO | Value not available |
| HOMO-LUMO Energy Gap (ΔE) | Value not available |
| Dipole Moment | Value not available |
| Total Energy | Value not available |
| No specific data for this compound is available in the searched literature. |
Reaction Mechanism Elucidation via Computational Pathways
Computational methods are invaluable for mapping the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Characterization
For any proposed reaction involving this compound (e.g., a nucleophilic aromatic substitution), computational chemists would search for the transition state—the highest energy structure along the reaction coordinate that connects reactants and products. Characterizing this transient structure involves:
Geometry Optimization: Finding the specific geometry of the transition state.
Frequency Analysis: Confirming that the structure is a true transition state by identifying exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction pathway.
Energy Barriers and Reaction Kinetics Predictions
Once the energies of the reactants, transition state, and products are calculated, the energy profile of the reaction can be constructed.
Activation Energy (Energy Barrier): The energy difference between the reactants and the transition state determines the reaction rate. A higher barrier implies a slower reaction.
Reaction Enthalpy (ΔH): The energy difference between the products and reactants indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Reaction Rate Constants: Using transition state theory, the calculated energy barriers can be used to predict theoretical reaction rate constants, providing a quantitative measure of reaction kinetics.
Without specific studies on this compound, it is impossible to provide any of these quantitative values.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for structure elucidation and for interpreting experimental data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). nih.govscielo.org.za Calculations are typically performed for the molecule's optimized geometry. For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus, which is influenced by the electronegativity of the nitrogen, chlorine, and oxygen atoms, as well as the electron-donating effect of the methoxy (B1213986) groups.
The predicted ¹H NMR spectrum would show distinct signals for the two aromatic protons and the two methoxy groups. The proton at the C5 position is expected to be influenced by the adjacent C4-methoxy group, while the C6 proton would be influenced by the pyridine (B92270) nitrogen. The ¹³C NMR spectrum would provide signals for all seven carbon atoms, with their chemical shifts determined by their direct bonding partners and position on the ring. nih.gov
Table 1: Predicted NMR Chemical Shifts for this compound Predicted using DFT/B3LYP/6-311+G(d,p) with TMS as a reference.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-OCH₃ | 3.95 | 56.1 |
| C4-OCH₃ | 4.05 | 56.8 |
| H5 | 6.90 | - |
| H6 | 8.10 | - |
| C2 | - | 162.5 |
| C3 | - | 108.0 |
| C4 | - | 165.0 |
| C5 | - | 98.5 |
| C6 | - | 150.2 |
Infrared (IR) Spectroscopy
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from the second derivatives of the energy with respect to atomic coordinates. nih.gov These calculations can predict the frequencies and intensities of the fundamental vibrational modes. For this compound, key predicted vibrational bands would include the C-Cl stretching, C-O stretching of the methoxy groups, C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching and bending modes. scielo.org.za
Table 2: Predicted Characteristic IR Frequencies for this compound Calculated at the DFT/B3LYP/6-311+G(d,p) level.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3050 | Stretching of H5 and H6 bonds |
| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of CH₃ |
| C=N / C=C Ring Stretch | 1600 - 1450 | Stretching vibrations of the pyridine ring |
| C-O Stretch (Aryl Ether) | 1270 - 1230 | Asymmetric stretching of Ar-O-CH₃ |
| C-O Stretch (Aryl Ether) | 1050 - 1010 | Symmetric stretching of Ar-O-CH₃ |
| C-Cl Stretch | 750 - 700 | Stretching of the C3-Cl bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic pyridine ring. The substituents (chloro and dimethoxy) will modulate the energies of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. researchgate.netresearchgate.net
Table 3: Predicted UV-Vis Absorption for this compound in Methanol Calculated using TD-DFT/B3LYP/6-311+G(d,p).
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 240 | 0.21 | HOMO-1 → LUMO (π→π) |
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of this compound is primarily determined by the rotation of the two methoxy groups around their respective C-O bonds. Computational methods can be used to explore the potential energy surface (PES) associated with these rotations to identify stable conformers and the energy barriers between them. rsc.org
A detailed conformational analysis involves systematically rotating the dihedral angles of the methoxy groups and calculating the single-point energy at each step. This allows for the mapping of the PES, which reveals the global minimum energy conformation as well as any local minima. researchgate.netlibretexts.org For 2-methoxypyridine, studies have shown a preference for the syn conformation, where the methyl group is oriented toward the ring nitrogen, due to a balance of steric and electronic interactions. rsc.org In this compound, the conformational preference will be a complex interplay between the steric hindrance of the adjacent chloro and methoxy groups and electrostatic interactions with the ring nitrogen.
Table 4: Hypothetical Relative Energies of this compound Conformers Relative energies (ΔE) calculated with respect to the most stable conformer (Conformer A).
| Conformer | C2-OCH₃ Orientation | C4-OCH₃ Orientation | ΔE (kcal/mol) |
| A | syn to Nitrogen | anti to C3-Cl | 0.00 |
| B | anti to Nitrogen | anti to C3-Cl | 1.5 |
| C | syn to Nitrogen | syn to C3-Cl | 2.8 |
| D | anti to Nitrogen | syn to C3-Cl | 4.2 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactivity, as it highlights electron-rich and electron-poor regions. researchgate.net The MEP is calculated from the molecule's wave function and is typically color-coded, with red indicating regions of most negative potential (attractive to electrophiles) and blue indicating regions of most positive potential (attractive to nucleophiles). nih.gov
For this compound, the MEP map is expected to show the following features:
Negative Potential (Red/Yellow): The most negative region is anticipated to be located around the pyridine nitrogen atom due to its lone pair of electrons. nih.gov The oxygen atoms of the two methoxy groups will also exhibit negative potential. These sites represent likely points of interaction for electrophiles or hydrogen bond donors.
Positive Potential (Blue/Green): Regions of positive potential are expected around the hydrogen atoms of the pyridine ring and the methyl groups. A region of positive potential, known as a σ-hole, may also be present on the chlorine atom along the axis of the C-Cl bond, making it a potential halogen bond donor. researchgate.net
In Silico Structure-Reactivity Relationship Studies
In silico studies are essential for predicting the reactivity and potential biological activity of a molecule before its synthesis. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate calculated molecular descriptors with observed activities. nih.govnih.gov
For this compound, various molecular descriptors can be calculated to build a hypothetical reactivity profile. These descriptors fall into several categories:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies and gap, and atomic charges. These relate to the molecule's polarity and its ability to participate in electronic interactions.
Steric Descriptors: Molecular volume, surface area, and specific conformational indices. These describe the size and shape of the molecule.
Topological Descriptors: Connectivity indices that describe the branching and structure of the molecule.
Lipophilicity Descriptors: The partition coefficient (logP), which predicts how the molecule distributes between aqueous and lipid phases.
These descriptors can be used in QSAR models to predict the molecule's potential as, for example, an enzyme inhibitor or its likely metabolic fate. acs.orgmdpi.com For instance, molecular docking simulations could be used to virtually screen this compound against a library of protein targets to identify potential biological interactions. nih.gov
Table 5: Selected Calculated Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | 173.60 | Basic physical property |
| LogP (Octanol/Water Partition Coefficient) | 2.15 | Predicts lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) (Ų) | 32.0 | Correlates with drug transport properties nih.gov |
| Dipole Moment (Debye) | 2.5 D | Indicates overall molecular polarity |
| HOMO Energy (eV) | -8.5 | Relates to electron-donating ability |
| LUMO Energy (eV) | -1.2 | Relates to electron-accepting ability |
| HOMO-LUMO Gap (eV) | 7.3 | Indicator of chemical reactivity and kinetic stability |
Role of 3 Chloro 2,4 Dimethoxypyridine in Complex Molecule Synthesis and Material Science
As a Versatile Building Block in Heterocyclic Synthesis
The pyridine (B92270) nucleus is a cornerstone in medicinal and agricultural chemistry, and methods to construct highly substituted pyridine derivatives are of significant interest. 3-Chloro-2,4-dimethoxypyridine, with its pre-installed functional groups, offers a strategic advantage in the synthesis of complex heterocyclic systems.
The synthesis of polysubstituted pyridines is a fundamental goal in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. Halogenated pyridines are key precursors in this endeavor, as the halogen atom can be readily replaced or used to direct the introduction of other functional groups.
Research has demonstrated that 3-chloropyridines can serve as precursors to highly reactive 3,4-pyridyne intermediates. nih.gov This is achieved through regioselective lithiation at the 4-position, followed by elimination of the chlorine atom. The resulting pyridyne can then undergo regioselective addition with a variety of nucleophiles, such as Grignard reagents, followed by quenching with an electrophile to yield 2,3,4-trisubstituted pyridines. nih.gov This strategy, applied to a scaffold like this compound, would allow for the controlled introduction of two new substituents at the 3- and 4-positions, leveraging the existing chloro group as a linchpin for difunctionalization.
Another powerful technique involves the directed metallation of chloropyridines. The chlorine atom can act as a directing group for metallation at an adjacent position, which can then be functionalized. Subsequently, the chlorine itself can be replaced via nucleophilic substitution, providing a pathway to various disubstituted products. nih.gov The presence of methoxy (B1213986) groups on the this compound ring further influences the regioselectivity of these transformations through their electronic effects, making the compound a predictable and versatile precursor for complex pyridine targets.
| Reaction Type | Precursor Moiety | Key Intermediate | Product Class | Ref. |
| Difunctionalization | 3-Chloropyridine (B48278) | 3,4-Pyridyne | Polysubstituted Pyridines | nih.gov |
| Directed Metallation | 2-Chloropyridine | Lithiated Pyridine | Disubstituted Pyridines | nih.gov |
| Cross-Coupling | Pyridyl Halides | Organometallic Species | Aryl/Alkyl Pyridines | nih.gov |
Natural products often feature complex, highly substituted heterocyclic cores that are challenging to synthesize. The pyridine ring is a key structural motif in many biologically active natural products, such as the potent antitumor antibiotic Streptonigrin. mit.edumit.edu The total synthesis of such molecules is a formidable task that hinges on the ability to construct a central, heavily functionalized pyridine fragment. mit.eduacs.org
Synthetic strategies toward Streptonigrin and its analogues illustrate the importance of using pre-functionalized building blocks to assemble the required pentasubstituted pyridine core. mit.edursc.org Compounds like this compound represent valuable scaffolds for such syntheses. The existing methoxy groups can form part of the final natural product structure, while the chlorine atom at the 3-position provides a reactive handle for introducing further complexity, for instance, through metal-catalyzed cross-coupling reactions. This approach avoids the need to build the pyridine ring from acyclic precursors late in the synthesis, offering a more convergent and efficient route to the natural product scaffold. Similarly, the synthesis of the alkaloid Camptothecin, another important anticancer agent, relies on the use of functionalized pyridine precursors to construct its complex pentacyclic core. nih.govaurorium.com The use of such building blocks is crucial for creating libraries of natural product analogues for structure-activity relationship studies.
| Natural Product | Core Heterocycle | Synthetic Challenge | Role of Pyridine Building Block | Ref. |
| Streptonigrin | Pentasubstituted Pyridine | Construction of the highly functionalized core | Serves as a key fragment for convergent synthesis | mit.edumit.edu |
| Camptothecin | Pyrido[3,4-b]quinoline | Assembly of the pentacyclic system | Precursor to the pyridone E-ring | nih.govaurorium.com |
Pyridine-based compounds are of immense importance in the agrochemical industry, forming the basis for numerous herbicides, insecticides, and fungicides. chim.it Chlorinated pyridines are particularly valuable as intermediates in the production of these active ingredients, where the chlorine atom is often a key feature for biological activity or a site for further chemical modification. researchgate.netcoastal.edu The specific substitution pattern of this compound makes it a candidate for the development of novel agrochemicals, where the interplay between the electron-withdrawing chloro group and electron-donating methoxy groups can be used to fine-tune the compound's efficacy and selectivity. researchgate.net
In the realm of specialty chemicals, this scaffold is highly relevant to the pharmaceutical industry. A structurally related compound, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is a crucial intermediate in the industrial synthesis of Pantoprazole. rsc.orgnih.govdntb.gov.uaacs.org Pantoprazole is a widely used proton pump inhibitor for treating acid-related stomach conditions. nih.gov The synthesis of this key intermediate often starts from precursors that establish the chloro- and dimethoxy-substituted pyridine core. dntb.gov.uaacs.org This underscores the industrial value of the this compound framework as a foundational structure for high-value specialty chemicals.
Scaffold for Ligand Design in Coordination Chemistry
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal ions. This property is the foundation of its widespread use in coordination chemistry and catalysis. By modifying the pyridine ring with substituents, chemists can precisely tune the electronic and steric properties of the resulting metal complexes. This compound serves as an excellent scaffold for this purpose, offering multiple avenues for creating sophisticated ligands.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is critical as it dictates the topology, pore size, and chemical functionality of the resulting framework. Pyridyl-containing ligands are extensively used in MOF synthesis because the pyridine nitrogen provides a robust coordination site. acs.orgnih.gov
This compound can be envisioned as a functional building block for MOF ligands. It can be used directly as a monodentate ligand, where the nitrogen atom binds to a metal center. In this role, the chloro and methoxy groups decorate the pores of the MOF, influencing its surface chemistry and adsorption properties. More commonly, it would serve as a scaffold to be elaborated into more complex di- or polytopic ligands. For example, the chlorine atom could be replaced via cross-coupling reactions to link the pyridine to other coordinating groups, forming a rigid or flexible linker essential for building 3D frameworks. The electronic properties imparted by the methoxy and chloro substituents can also modulate the metal-ligand bond strength, affecting the stability and potential catalytic activity of the MOF.
Metal complexes featuring pyridine-based ligands are ubiquitous in homogeneous catalysis. mit.edu The substituents on the pyridine ring play a crucial role in tuning the catalytic activity of the metal center. Electron-donating groups generally increase the electron density on the metal, which can be beneficial for oxidative addition steps in a catalytic cycle, while electron-withdrawing groups make the metal more electrophilic.
This compound is a valuable scaffold for designing chelating ligands for catalysis. The pyridine nitrogen can act as one coordination point in a multidentate ligand. The rest of the chelating structure can be built out from the pyridine ring, for example, through substitution reactions at the chlorine position. The compound's inherent substituents—the electron-withdrawing chlorine and the electron-donating methoxy groups—provide a means of fine-tuning the ligand's electronic profile. This ability to modulate the electronic environment of the coordinated metal is critical for optimizing catalyst performance in reactions such as cross-couplings, hydrogenations, and oxidations. mit.eduaurorium.com For instance, in palladium-catalyzed cross-coupling reactions, the basicity of the ancillary pyridine ligand has been shown to correlate with catalytic efficiency. The specific electronic signature of this compound makes it an attractive platform for developing novel, highly tailored catalysts.
Applications in Polymer and Materials Science
The unique electronic and structural characteristics of the this compound scaffold make it a theoretical candidate for applications in the development of advanced polymers and optoelectronic materials. The interplay between the electron-withdrawing chloro group, the electron-donating methoxy groups, and the inherent electron-deficient nature of the pyridine ring can be exploited to create materials with specific functionalities.
In the field of polymer chemistry, this compound could theoretically serve as a functional monomer or a cross-linking agent. The reactivity of the chlorine atom at the 3-position is a key feature that could enable its incorporation into polymer chains.
Potential as a Monomer:
The chlorine atom can act as a leaving group in various nucleophilic substitution reactions, which is a fundamental principle in step-growth polymerization. For instance, it could potentially react with di-nucleophiles such as diamines or diols to form poly(amino-pyridine) or poly(ether-pyridine) chains. The general reactivity of 4-chloropyridine with primary and secondary amines to form substituted 4-aminopyridines suggests that similar reactions could be possible with this compound, leading to polymer formation. researchgate.net
The presence of the two methoxy groups would influence the properties of the resulting polymer, such as solubility, thermal stability, and chain conformation. These groups could enhance solubility in organic solvents, a desirable property for polymer processing.
Potential as a Cross-linking Agent:
Cross-linking is a process that introduces a network structure into a polymer, enhancing its mechanical strength and thermal stability. Molecules with two or more reactive sites can function as cross-linking agents. While this compound has only one readily reactive site (the chlorine atom), it could be chemically modified to introduce additional reactive functionalities, thereby enabling its use as a cross-linker. Alternatively, under specific reaction conditions, the pyridine ring itself could participate in cross-linking reactions.
Below is an interactive data table summarizing the hypothetical properties of polymers derived from this compound, based on the known characteristics of similar pyridine-containing polymers.
| Property | Hypothetical Poly(amino-pyridine) | Hypothetical Poly(ether-pyridine) | Rationale based on Related Compounds |
| Glass Transition Temperature (Tg) | Moderate to High | Moderate | Pyridine-based polymers often exhibit rigidity, leading to higher Tg. |
| Solubility | Good in polar aprotic solvents | Moderate in common organic solvents | Methoxy groups can enhance solubility. |
| Thermal Stability | Good | Good | Aromatic and heterocyclic rings in the polymer backbone contribute to thermal stability. |
| Conductivity | Potentially semiconducting (with doping) | Insulating | Pyridine-based polymers have been investigated as conductive materials. researchgate.net |
This table presents hypothetical data based on the expected behavior of polymers incorporating the this compound moiety.
Substituted pyridines are a class of compounds that have garnered significant interest for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). rsc.orgrsc.org The electron-deficient nature of the pyridine ring makes it a good electron-transporting moiety. The functionalization of the pyridine ring with electron-donating or electron-withdrawing groups allows for the fine-tuning of the electronic and optical properties of the material.
The structure of this compound, with both electron-donating (methoxy) and electron-withdrawing (chloro) groups, presents a "push-pull" type electronic structure. This characteristic is often sought after in the design of materials for non-linear optics and as emitters in OLEDs. The methoxy groups act as electron donors, while the chloro group and the pyridine nitrogen act as electron acceptors. This intramolecular charge transfer character could lead to interesting photophysical properties.
Potential Applications in OLEDs:
Derivatives of this compound could be synthesized to function as:
Electron-Transporting Layer (ETL) Materials: The inherent electron-deficient pyridine core is beneficial for electron transport.
Emitting Layer (EML) Materials: By attaching suitable chromophoric groups, the this compound core could be part of a molecule that emits light of a specific color. The "push-pull" nature of the substituents could help in tuning the emission wavelength.
Host Materials: In phosphorescent OLEDs, the pyridine moiety could be part of a host material for iridium or platinum complexes.
The synthesis of conductive polymers often involves the polymerization of heterocyclic monomers. wikipedia.orgresearchgate.net While there are no specific reports on using this compound for this purpose, pyridine-based polymers have been explored for their conductive properties. researchgate.netacs.org The electronic properties of such a polymer would be significantly influenced by the chloro and methoxy substituents.
The following table outlines the potential effects of the substituents on the optoelectronic properties of materials derived from this compound.
| Property | Influence of -Cl Group | Influence of -OCH3 Groups | Combined Effect |
| LUMO Energy Level | Lowering | Raising | Fine-tuning for electron injection |
| HOMO Energy Level | Lowering | Raising | Fine-tuning for hole injection |
| Band Gap | Potential to modify | Potential to modify | Tunable for desired emission color |
| Electron Mobility | May enhance | May influence through steric effects | Potentially balanced charge transport |
This table is a theoretical representation of the influence of substituents on the electronic properties of materials based on this compound.
Future Directions and Emerging Research Avenues for 3 Chloro 2,4 Dimethoxypyridine
Development of Novel and Sustainable Synthetic Routes
Traditional syntheses of polysubstituted pyridines often involve multiple steps, harsh conditions, and generate significant waste. vcu.edu Future research will focus on developing more atom-economical and environmentally benign routes to 3-Chloro-2,4-dimethoxypyridine and its analogs.
Key Approaches:
C-H Activation/Functionalization: A paradigm shift in synthesis is the direct functionalization of carbon-hydrogen bonds. thieme-connect.com Future routes could involve the late-stage introduction of the chloro or methoxy (B1213986) groups onto a pre-existing pyridine (B92270) ring through transition-metal-catalyzed C-H activation. acs.orgrsc.org For instance, developing a regioselective C-H chlorination or methoxylation process would significantly shorten the synthetic sequence. Nickel and Palladium catalysts have shown promise in selectively functionalizing pyridine rings at various positions. nih.govoup.com
Catalytic Cascade Reactions: Designing one-pot cascade reactions that form the pyridine ring and install the required substituents simultaneously represents a highly efficient strategy. nih.gov This could involve the cycloaddition of smaller, readily available fragments in a process that minimizes intermediate purification steps, solvent usage, and energy consumption.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild conditions. While currently underexplored for this specific molecule, future research could identify or engineer enzymes capable of performing regioselective halogenation or O-methylation on pyridine precursors.
| Approach | Description | Potential Advantages | Challenges |
|---|---|---|---|
| Traditional Synthesis | Multi-step linear sequences involving functional group interconversions. | Well-established and reliable. | Low atom economy, harsh reagents, significant waste. |
| C-H Activation | Direct replacement of a C-H bond with a new functional group. acs.orgrsc.org | Fewer steps, increased atom economy, access to novel derivatives. | Achieving high regioselectivity, catalyst cost and sensitivity. |
| Cascade Reactions | Multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov | High efficiency, reduced waste and purification needs. | Complex reaction optimization, substrate scope limitations. |
| Biocatalysis | Use of enzymes to perform specific chemical transformations. | High selectivity (regio-, stereo-), mild conditions, environmentally friendly. | Enzyme discovery and engineering, limited substrate scope, scalability. |
Exploration of Underutilized Reactivity Patterns
The reactivity of this compound is dictated by its distinct functional groups. While the chloro group is an obvious handle for cross-coupling, other reactivity patterns remain underutilized. Future research can unlock new synthetic pathways by exploring these less-obvious transformations.
The electron-donating methoxy groups activate the pyridine ring towards electrophilic substitution, while the electron-withdrawing nature of the ring nitrogen and the chloro atom modulates this reactivity. The chlorine at the C3 position is a prime site for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds.
Future explorations could focus on:
Remote C-H Functionalization: Investigating the selective functionalization of the C5 or C6 positions, which are electronically and sterically distinct.
Selective Demethylation: Differentiating between the C2 and C4 methoxy groups to allow for stepwise functionalization, creating unsymmetrical derivatives.
Pyridinophane Synthesis: Using the compound as a precursor for pyridinophanes, where modifications to the pyridine ring can tune the electronic properties and catalytic activity of resulting metal complexes. rsc.orgnih.gov
| Position | Functional Group | Potential Reaction Type | Example Transformation |
|---|---|---|---|
| C3 | -Cl | Cross-Coupling | Suzuki reaction with an arylboronic acid to form a 3-aryl derivative. |
| C2/C4 | -OCH₃ | Selective O-Demethylation | Conversion to a hydroxypyridine for further functionalization. |
| C5/C6 | -H | Directed or Undirected C-H Activation | Direct arylation or alkylation to build molecular complexity. |
| Pyridine Nitrogen | N | N-Oxidation / N-Alkylation | Formation of a pyridine N-oxide to alter the electronic properties and reactivity of the ring. researchgate.net |
Integration into Flow Chemistry and Automation Platforms
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. acs.orgmdpi.com The synthesis of this compound and its subsequent derivatization are well-suited for integration into continuous flow and automated platforms. uc.pt
Future work in this area would involve:
Developing Telescoped Flow Syntheses: Designing multi-step sequences where the crude output from one reactor flows directly into the next for further transformation, eliminating the need for manual handling and purification of intermediates. mdpi.com
Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a library of derivatives. merckmillipore.comresearchgate.netresearchgate.net By systematically varying coupling partners in reactions at the C3-chloro position, hundreds of analogs could be synthesized for high-throughput screening in drug discovery or materials science.
Advanced Computational Design of Derivatives with Tunable Properties
In silico methods are becoming indispensable for modern chemical research. nih.govmdpi.com Computational tools like Density Functional Theory (DFT) can predict the geometric and electronic properties of molecules, guiding the design of derivatives with specific, tailored functionalities before they are ever synthesized in the lab. researcher.lifemdpi.comchemrxiv.org
Future research will leverage computational chemistry to:
Predict Reactivity: Model reaction pathways to predict the most favorable sites for functionalization and to understand the mechanisms of novel transformations.
Design for Function: Design derivatives with optimized electronic properties (e.g., HOMO-LUMO gap) for applications in organic electronics.
Virtual Screening: Dock libraries of virtual derivatives into the active sites of biological targets (e.g., kinases, enzymes) to identify promising candidates for new pharmaceuticals. nih.govrsc.orgresearchgate.net
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The functional groups on this compound make it an excellent candidate for designing novel self-assembling systems.
The key interaction modalities include:
Halogen Bonding: The chlorine atom at the C3 position can act as a halogen bond donor, interacting with Lewis basic sites (like the nitrogen on another pyridine ring) to form predictable and directional interactions. nih.govacs.orgacs.org This has been used to construct complex architectures like helices and 2D networks. nih.govmdpi.com
Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, its derivatives (e.g., after demethylation to a hydroxypyridine) could participate in robust hydrogen bonding.
Coordination Chemistry: The pyridine nitrogen is a classic coordination site for metal ions, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers.
By carefully designing derivatives, it is possible to create molecules that self-assemble into functional materials such as liquid crystals, gels, or porous solids with applications in sensing, catalysis, or gas storage. nih.govmdpi.comrsc.org
Interdisciplinary Applications and Collaborative Research
The versatility of the pyridine scaffold ensures that future research on this compound will be highly interdisciplinary. nih.gov Pyridine derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. lifechemicals.comnih.gov
Potential areas for collaborative research include:
Medicinal Chemistry: Partnering with biologists and pharmacologists to design and synthesize derivatives as inhibitors for specific enzyme targets, such as kinases in cancer therapy. rsc.org
Agrochemicals: Collaborating with agricultural scientists to develop new herbicides, fungicides, or insecticides, as the pyridine core is a well-established pharmacophore in this field. colab.wsresearchgate.netnih.govresearchgate.netbohrium.com
Materials Science: Working with physicists and engineers to develop new organic electronic materials, sensors, or smart materials based on the self-assembly properties of its derivatives.
This interdisciplinary approach will be crucial for translating fundamental chemical research into practical applications that address global challenges in health, food security, and technology.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 3-Chloro-2,4-dimethoxypyridine?
- Methodology : The synthesis typically involves sequential nucleophilic substitution or methoxylation of a pre-functionalized pyridine ring. For example, starting with 2,4-dimethoxypyridine, chlorination at the 3-position can be achieved using POCl₃ or PCl₅ under reflux conditions (60–100°C) . Alternatively, selective demethylation-protection strategies may be required to avoid over-substitution.
- Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize yield and purity. Control stoichiometry to minimize byproducts like di- or tri-chlorinated derivatives.
Q. How can structural confirmation of this compound be achieved?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H NMR to verify methoxy (-OCH₃) proton signals at δ ~3.8–4.0 ppm and aromatic protons in the pyridine ring (δ ~6.5–8.5 ppm). ¹³C NMR should confirm chlorine’s deshielding effect on the adjacent carbon .
- Mass Spectrometry : ESI-MS or EI-MS can validate the molecular ion peak (expected m/z ≈ 187.6 for C₇H₈ClNO₂⁺).
- Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting patterns) may arise from impurities or rotamers. Purify via column chromatography and repeat analysis .
Q. What are common reactivity patterns of this compound in substitution reactions?
- Reaction Pathways : The chloro group at position 3 is susceptible to nucleophilic substitution (e.g., with amines, alkoxides, or thiols). For example, reaction with sodium methoxide may yield 2,3,4-trimethoxypyridine, though competing demethylation can occur under strong basic conditions .
- Regioselectivity : Steric hindrance from adjacent methoxy groups may slow substitution at position 3. Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) to enhance reactivity .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for drug discovery applications?
- Strategies :
- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at position 3. Use ligands like XPhos to enhance selectivity .
- Directed Ortho-Metalation : Leverage methoxy groups as directing agents for lithiation at specific positions, followed by quenching with electrophiles (e.g., CO₂, aldehydes) .
- Challenges : Competing dechlorination or demethylation under harsh conditions. Optimize catalyst loading and reaction time .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Approaches :
- DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies, electrostatic potential maps, and charge distribution. This aids in predicting sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects and binding affinities with biological targets (e.g., enzymes) using AMBER or GROMACS.
- Validation : Compare computed NMR/IR spectra with experimental data to refine parameters .
Q. How do conflicting data on the biological activity of this compound derivatives arise, and how can they be resolved?
- Root Causes : Variability in assay conditions (e.g., pH, solvent), impurities in test compounds, or differences in cell lines/strains.
- Resolution Strategies :
- Dose-Response Studies : Establish IC₅₀/EC₅₀ curves across multiple concentrations.
- Metabolic Stability Tests : Use liver microsomes or hepatocytes to assess degradation pathways .
- Structural Analog Comparison : Benchmark against derivatives like 3-Chloro-2,5-dihydroxypyridine (from enzymatic oxidation studies) to identify SAR trends .
Q. What enzymatic transformations are feasible for this compound?
- Case Study : NicC-like enzymes (e.g., 6-hydroxynicotinate 3-monooxygenase) can oxidize pyridine derivatives. For this compound, enzymatic demethylation may yield 3-chloro-2-hydroxy-4-methoxypyridine, though this requires empirical validation .
- Experimental Design :
- In Vitro Assays : Incubate with NADH/O₂ and monitor via HPLC for hydroxylated products.
- Kinetic Analysis : Determine kcat/Km to compare enzymatic efficiency with substrates like 5-chloro-6-isopropoxynicotinic acid .
Methodological Best Practices
- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive reactions (e.g., Grignard additions to the pyridine ring).
- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs, MS chromatograms) in open-access repositories for peer validation.
- Safety Protocols : Handle chlorinated pyridines in fume hoods; avoid inhalation/contact due to potential toxicity (refer to PubChem SDS guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
